molecular formula C17H17ClN2O4S B2459977 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide CAS No. 899732-82-2

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide

Cat. No.: B2459977
CAS No.: 899732-82-2
M. Wt: 380.84
InChI Key: OXROBVQORDNSNC-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methoxy-nitrophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenyl Thioether: The reaction between 4-chlorothiophenol and an appropriate alkyl halide under basic conditions to form the chlorophenyl thioether.

    Coupling with Methoxy-Nitrophenyl Amine: The chlorophenyl thioether is then coupled with 2-methoxy-5-nitroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Butanamide Backbone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)thio)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-((4-chlorophenyl)thio)-N-(2-nitrophenyl)butanamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)pentanamide: Has a longer carbon chain, which may affect its physical properties and reactivity.

Uniqueness

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide is unique due to the presence of both the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROBVQORDNSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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